molecular formula C10H18O B13016435 2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol

2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol

Cat. No.: B13016435
M. Wt: 154.25 g/mol
InChI Key: RCAVPCJJKHPTJD-UHFFFAOYSA-N
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Description

2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol is a bicyclic alcohol characterized by a rigid bicyclo[3.2.1]octane framework fused to an ethanol moiety. Its structure combines the steric constraints of the bicyclic system with the polar hydroxyl group, enabling unique interactions in chemical and biological systems.

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-(3-bicyclo[3.2.1]octanyl)ethanol

InChI

InChI=1S/C10H18O/c11-4-3-10-6-8-1-2-9(5-8)7-10/h8-11H,1-7H2

InChI Key

RCAVPCJJKHPTJD-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC(C2)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol can be achieved through several synthetic routes. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by a cyclopropane ring opening . This approach allows for the formation of the bicyclo[3.2.1]octane framework with high stereoselectivity.

Another method involves the double Michael addition of carbon nucleophiles to cyclic dienones . This reaction proceeds with good yields and excellent diastereoselectivities, making it a viable option for the synthesis of highly functionalized bicyclo[3.2.1]octane derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of halides or amines.

Scientific Research Applications

2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, the compound may interact with specific receptors or enzymes involved in disease pathways .

Comparison with Similar Compounds

Key Findings :

  • Nitrogen-containing analogs (e.g., azabicyclo derivatives) show enhanced binding to neurological targets due to amine-mediated interactions .
  • Oxygen incorporation (e.g., oxabicyclo systems) improves thermal stability and reduces ring strain, favoring material science applications .

Bicyclic Systems with Different Ring Architectures

Variations in bicyclic ring size and fusion significantly alter physicochemical properties:

Compound Name Bicyclic Framework Key Features Applications
Bicyclo[2.2.2]octan-1-ol [2.2.2] Higher symmetry, reduced strain Polymer crosslinking
Bicyclo[3.3.0]octane [3.3.0] Increased rigidity, planar geometry Enzyme inhibitor scaffolds
Tricyclo[3.2.1.0²,⁷]octane [3.2.1.0²,⁷] Additional ring fusion, high strain Catalytic intermediates

Key Findings :

  • Bicyclo[3.2.1]octane derivatives exhibit intermediate strain and conformational flexibility, balancing reactivity and stability for drug design .
  • Larger ring systems (e.g., [2.2.2]) are preferred in materials due to their predictability in crystallization .

Functional Group Variations

Functional group substitutions modulate solubility, reactivity, and bioactivity:

Compound Name Functional Groups Key Modifications Impact
2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-amine hydrochloride Amine, Chloride Hydroxyl → Amine Increased blood-brain barrier penetration
Ethyl 3-{bicyclo[3.3.0]octan-1-yl}propanoate Ester Hydroxyl → Ester Enhanced lipophilicity for topical applications
1-{Bicyclo[2.2.1]heptan-2-yl}-2-methylpropan-2-ol Branched alkyl, Hydroxyl Ethanol → Branched isopropyl alcohol Reduced cytotoxicity in cell assays

Key Findings :

  • Esterification or alkyl branching improves pharmacokinetic profiles (e.g., half-life, distribution) .
  • Ionic derivatives (e.g., hydrochloride salts) enhance aqueous solubility but may limit membrane permeability .

Research Findings and Trends

  • Bioactivity Modulation : Substituting the bicyclo[3.2.1]octane core with electron-withdrawing groups (e.g., sulfonyl) enhances binding to inflammatory targets like COX-2 .
  • Synthetic Versatility : The hydroxyl group in 2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol serves as a handle for derivatization, enabling access to libraries of analogs via esterification, oxidation, or coupling reactions .
  • Thermodynamic Stability: Bicyclo[3.2.1]octane derivatives exhibit lower ring strain compared to norbornane analogs, favoring their use in high-temperature industrial processes .

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